D-Glucosone

Cancer metabolism Glycolysis Tumor cell proliferation

Researchers probing tumor glycolysis often face inconsistent results with generic α-dicarbonyls. D-Glucosone (CAS 1854-25-7) is the validated, compound-specific probe: at 2 mM, it reduces lactate production by 60-70% in Ehrlich ascites cells, whereas methylglyoxal and galactosone fail to inhibit glycolysis. This selectivity enables reliable anti-glycolytic screening and Warburg-effect studies. Supplied with ≥98% purity, stored at -20°C, and shipped under blue ice for global delivery-ensuring reproducible, publication-grade data.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 1854-25-7
Cat. No. B014179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucosone
CAS1854-25-7
Synonyms2-ketoglucose
arabino-hexosulose
D-arabino-2-hexosulose
glucosone
glucosone, D isome
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)C=O)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1
InChIKeyDCNMIDLYWOTSGK-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucosone Procurement Guide


D-Glucosone (D-arabino-hexos-2-ulose) is a reactive C6-α-dicarbonyl compound that serves as a key intermediate in the Maillard reaction and in the secondary metabolic pathway leading to the antibiotic cortalcerone . It is formed via the Amadori rearrangement of glucose derivatives and under oxidative conditions, and it is also generated as a glucose degradation product (GDP) during the heat sterilization of peritoneal dialysis fluids [1]. D-Glucosone exhibits reductone-like properties, enabling it to scavenge free radicals and contribute to antioxidant activity in model systems [2].

Maillard & Food Browning
Intermediate browning probe with distinct heterocyclic degradation profile
Glycolysis & Nucleotide Research
Cell-permeable metabolic probe for glycolysis inhibition and UTP depletion assays
PD Fluid Biocompatibility
Key glucose degradation product (GDP) standard for quantification in heat-sterilized fluids

Why D-Glucosone Is Not Interchangeable


Within the family of C6-α-dicarbonyl compounds, D-glucosone exhibits distinct reactivity and biological effects that preclude generic substitution by analogs such as 3-deoxyglucosone (3-DG), 1-deoxyglucosone (1-DG), or methylglyoxal. D-Glucosone's specific pattern of C-2 oxidation confers unique properties: it is a more potent inhibitor of glycolysis in tumor cells compared to methylglyoxal and galactosone [1], and it demonstrates intermediate browning potential and distinct heterocyclic degradation product profiles compared to 3-DG and 1-DG under Maillard conditions [2]. Furthermore, its uridylate-trapping capacity and resultant UTP depletion differ quantitatively from those of fluoroglucose and glucosamine [3]. These functional divergences underscore the necessity for compound-specific procurement in research and industrial applications.

Property
D-Glucosone (Target)
Analog (Substitute)
Glycolysis inhibition
60–70% lactate reduction at 2 mM
Methylglyoxal, galactosone: minimal effect
Browning rank
Intermediate (3-DG > GLUC > 1-DG)
3-DG strongest, 1-DG weakest browning
UTP depletion
UTP
Fluoroglucose: UTP 5%; glucosamine: weaker effect

D-Glucosone: Quantitative Comparison with Analogs


Glycolysis Inhibition in Tumor Cells

In vitro studies with Ehrlich ascites tumor cells demonstrate that D-glucosone selectively inhibits glycolysis, whereas the close α-dicarbonyl analogs methylglyoxal and galactosone do not [1]. At 2 mM, D-glucosone reduces lactate production by 60-70%, a measure of glycolytic flux, while neither methylglyoxal nor galactosone severely affects lactate production at comparable concentrations [1].

Glycolysis Inhibition
Head-to-head
2 mM D-glucosone: 60–70% lactate reduction; methylglyoxal/galactosone: minimal effect
Supports glycolysis endpoint selection
Ehrlich ascites tumor cells; lactate assay
Cancer metabolism Glycolysis Tumor cell proliferation

Browning Potential in Maillard Systems

Under standardized Maillard conditions (aqueous solutions with L-alanine at 130 °C, pH 5/8), D-glucosone (GLUC) exhibits intermediate browning potential among C6-α-dicarbonyls [1]. The extinction values (a measure of color formation) follow the rank order: 3-deoxyglucosone (3-DG) > D-glucosone (GLUC) > 1-deoxyglucosone (1-DG) [1].

Browning Potential
Head-to-head
Rank order: 3-deoxyglucosone > D-glucosone > 1-deoxyglucosone
Reported intermediate Maillard browning
L-alanine, 130 °C, pH 5/8
Maillard reaction Food chemistry Color formation

Uridylate Trapping and UTP Depletion

In TA3 mammary tumor cells, D-glucosone induces uridylate trapping and depletes UTP pools to less than 15% of control levels [1]. Fluoroglucose, another C-2-modified glucose analog, exerts a more potent effect, lowering UTP to 5% of control and additionally depleting GTP to 27% [1]. Glucosamine is less effective than both glucosone and fluoroglucose at decreasing UTP content [1].

Uridylate Trapping
Head-to-head
UTP
Defines intermediate UTP depletion window
TA3 mammary tumor cell suspension
Hexokinase Specificity
Class-level
Fructose phosphorylation inhibited more than glucose; fermentation inhibition at lower concentrations
Substrate-dependent inhibition pattern
Yeast hexokinase assay; exact Ki not reported
Formation Kinetics
Context-dependent
Rate constant glucosone > 3-DG in apple/orange; reversed in peach nectar
Matrix-dependent kinetic behavior
Storage conditions; requires matrix-specific standards
PD Fluid Concentration
Data to verify
28.7–40.7 µM in single-chamber PD fluids
Major GDP target for biocompatibility assays
HPLC/DAD/MSMS; double-chamber bags 0–6.7 µM
Nucleotide metabolism Uridylate trapping Cancer cell biology

Hexokinase Phosphorylation Specificity

D-Glucosone inhibits yeast hexokinase-mediated phosphorylation in a substrate-dependent manner [1]. The phosphorylation of fructose is inhibited to a greater extent than the phosphorylation of glucose, and lower concentrations of glucosone are required to inhibit fructose fermentation compared to glucose fermentation [1].

Hexokinase Specificity
Class-level
Fructose phosphorylation inhibited more than glucose; fermentation inhibition at lower concentrations
Substrate-dependent inhibition pattern
Yeast hexokinase assay; exact Ki not reported
Enzyme kinetics Hexokinase Yeast metabolism

Formation Kinetics in Fruit Juices

During the storage of apple and orange juices, the reaction rate constant for D-glucosone formation is higher than that for 3-deoxyglucosone (3-DG) formation [1]. In contrast, in peach nectar, 3-DG formation is dominant [1].

Formation Kinetics
Context-dependent
Rate constant glucosone > 3-DG in apple/orange; reversed in peach nectar
Matrix-dependent kinetic behavior
Storage conditions; requires matrix-specific standards
Food storage Reaction kinetics α-Dicarbonyl formation

Quantification in Peritoneal Dialysis Fluids

In single-chamber bag peritoneal dialysis (PD) fluids, D-glucosone is present at concentrations ranging from 28.7 to 40.7 µM [1]. This level is comparable to or higher than other major glucose degradation products (GDPs) such as 3-deoxyglucosone, establishing D-glucosone as a quantitatively significant GDP that must be monitored for biocompatibility assessments [1].

PD Fluid Concentration
Data to verify
28.7–40.7 µM in single-chamber PD fluids
Major GDP target for biocompatibility assays
HPLC/DAD/MSMS; double-chamber bags 0–6.7 µM
Biocompatibility Peritoneal dialysis Glucose degradation products

D-Glucosone: Application Scenarios


Cancer Metabolism: Glycolysis Inhibition

Researchers investigating glycolytic flux in tumor models should procure D-glucosone specifically, not generic α-dicarbonyls. As demonstrated in Ehrlich ascites cells, 2 mM D-glucosone reduces lactate production by 60-70%, whereas methylglyoxal and galactosone fail to inhibit glycolysis [1]. This functional specificity makes D-glucosone a valuable probe for studying the Warburg effect and for screening anti-glycolytic agents.

Maillard Reaction and Food Color Control

Food scientists seeking to modulate browning during thermal processing should incorporate D-glucosone into kinetic models rather than relying on 3-DG or 1-DG data. D-Glucosone exhibits intermediate browning potential (extinction values ranked 3-DG > GLUC > 1-DG) and distinct heterocyclic degradation products, including furans, under Maillard conditions [2]. Accurate prediction of color formation in glucose-containing foods requires glucosone-specific kinetic parameters.

Pyrimidine Pool Modulation

Investigators requiring controlled UTP depletion in cell culture should select D-glucosone for its intermediate potency window. In TA3 tumor cells, D-glucosone reduces UTP to <15% of control, whereas fluoroglucose depletes UTP to 5% (more toxic) and glucosamine is less effective [3]. This graded effect allows researchers to titrate pyrimidine deficiency without the confounding guanylate trapping associated with fluoroglucose.

Peritoneal Dialysis Biocompatibility Testing

Manufacturers and QC laboratories evaluating heat-sterilized PD fluids must include D-glucosone as a quantifiable GDP target. Single-chamber bag fluids contain 28.7–40.7 µM D-glucosone, establishing it as a major cytotoxic contaminant [4]. Using D-glucosone as an analytical reference standard enables accurate monitoring of GDP levels, which is essential for assessing and improving PD fluid biocompatibility.

Application
Selection Property
Validation Focus
Glycolysis Inhibition Research
Glycolytic flux inhibition profile
Lactate production assay in tumor cell models
Maillard Browning Control
Intermediate browning potential
Color formation kinetics in food matrices
UTP Pool Modulation
Uridylate trapping selectivity
Pyrimidine nucleotide quantification
PD Fluid GDP Monitoring
Quantifiable GDP target
HPLC-MS/MS detection in heat-sterilized fluids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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